molecular formula C16H21NO4 B2932350 N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-(2-methoxyphenoxy)acetamide CAS No. 2097872-60-9

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-(2-methoxyphenoxy)acetamide

Cat. No.: B2932350
CAS No.: 2097872-60-9
M. Wt: 291.347
InChI Key: ZENQJRDWEMNNHB-UHFFFAOYSA-N
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Description

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-(2-methoxyphenoxy)acetamide is a useful research compound. Its molecular formula is C16H21NO4 and its molecular weight is 291.347. The purity is usually 95%.
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Scientific Research Applications

Carcinogenicity Studies

A study explored the carcinogenicity of o-methoxy derivatives of N-2-fluorenylacetamide and related compounds in rats. The research aimed to understand the impact of hydrophilic phenolic hydroxyl groups on carcinogenicity by comparing the effects of methylated derivatives. This study's findings contribute to the broader understanding of chemical interactions and carcinogenic potentials in similar compounds (Gutmann, Galitski, & Foley, 1968).

Metabolic Studies

Another study focused on the comparative metabolism of chloroacetamide herbicides and selected metabolites in human and rat liver microsomes. This research provides insights into the metabolic pathways and potential toxicological profiles of related compounds, offering valuable information for understanding how similar molecules might be metabolized in biological systems (Coleman, Linderman, Hodgson, & Rose, 2000).

Synthesis and Agonist Activity Studies

Research into substituted N-(silatran-1-ylmethyl)acetamides, including their synthesis, structure, and muscarinic agonist activity, provides insights into the chemical synthesis and potential pharmacological applications of compounds with similar functional groups. These studies highlight the potential for developing novel muscarinic receptor agonists based on the structural manipulation of related compounds (Pukhalskaya et al., 2010).

Chemoselective Acetylation and Synthesis

The chemoselective acetylation of 2-aminophenol using immobilized lipase for the synthesis of N-(2-hydroxyphenyl)acetamide, an intermediate in antimalarial drug production, showcases innovative approaches to the synthesis of medically relevant compounds. This study demonstrates a green chemistry approach to the synthesis of complex molecules, potentially including derivatives of the specified compound (Magadum & Yadav, 2018).

Properties

IUPAC Name

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-(2-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-20-13-7-3-4-8-14(13)21-11-15(18)17-12-16(19)9-5-2-6-10-16/h3-5,7-9,19H,2,6,10-12H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZENQJRDWEMNNHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NCC2(CCCC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.